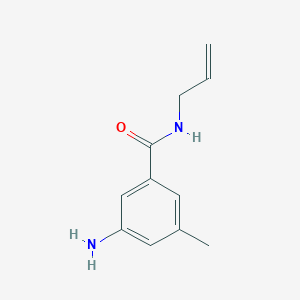

3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide

Description

3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at position 3, a methyl group at position 5, and a propenyl (allyl) group attached to the amide nitrogen.

Propriétés

IUPAC Name |

3-amino-5-methyl-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-4-13-11(14)9-5-8(2)6-10(12)7-9/h3,5-7H,1,4,12H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFFPAKHNTXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the following steps:

Nitration and Reduction: The starting material, 3-methylbenzoic acid, is first nitrated to form 3-nitro-5-methylbenzoic acid. This compound is then reduced to 3-amino-5-methylbenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The 3-amino-5-methylbenzoic acid is then reacted with prop-2-en-1-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or sulfonyl chlorides can be used in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced amines (reduction), and various substituted benzamides (substitution).

Applications De Recherche Scientifique

3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or receptor binding.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Position and Reactivity: The allyl group in 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide may confer unique reactivity in catalytic applications, contrasting with the hydroxy-dimethylethyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal coordination .

- Biological Activity: Long acyl chains (e.g., hexanoylamino in ) enhance PCAF HAT inhibition, whereas the target compound’s methyl and amino groups may prioritize hydrogen bonding over hydrophobic interactions .

- Pharmacological Specificity: Neuroleptic benzamides (e.g., sulpiride) share core structures but differ in N-substituents, highlighting the importance of minor structural changes in drug specificity .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Observations:

- Hydrogen Bonding: The target compound’s amino and amide groups provide two H-bond donors, similar to 2-Amino-N-benzo[1,3]dioxol-5-yl-benzamide, but fewer acceptors than the latter’s benzodioxole ring .

- Lipophilicity: Chlorinated derivatives like AH-7921 exhibit higher lipophilicity compared to the methyl- and amino-substituted target compound, influencing membrane permeability .

Activité Biologique

3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide can be represented as follows:

This structure includes an amine group, a methyl group, and an allyl substituent, which are critical for its biological interactions.

Anticancer Activity

Several studies have assessed the anticancer properties of 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide. The compound has shown promising results in various in vitro assays against different cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colon cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF-7 | 15.0 | Moderate cytotoxicity |

| A549 | 12.5 | Significant growth inhibition |

| Caco2 | 20.0 | Lower cytotoxicity observed |

These results indicate that the compound exhibits varying levels of cytotoxicity, with the A549 cell line being particularly sensitive.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding its interaction with carbonic anhydrases (CAs) and acetylcholinesterase (AChE).

Table 2: Enzyme Inhibition Potency

| Enzyme | Ki Value (nM) | Activity Description |

|---|---|---|

| hCA I | 4.07 ± 0.38 | Strong inhibitor |

| hCA II | 10.68 ± 0.98 | Moderate inhibitor |

| AChE | 8.91 ± 1.65 | Significant inhibition |

These findings suggest that 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide could be a lead compound for developing new therapeutics targeting these enzymes.

Case Study 1: Antitumor Efficacy in Vivo

In a recent study, the in vivo efficacy of the compound was tested using murine models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Key Findings :

- Tumor Size Reduction : Average reduction of 40% after four weeks of treatment.

- Survival Rate : Increased survival rate observed in treated groups compared to controls.

Case Study 2: Mechanistic Insights

A mechanistic study utilizing molecular docking simulations revealed that 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide binds effectively to the active sites of both hCA I and AChE, suggesting a dual mechanism of action that could be exploited for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.